Ethyl 2-amino-4-chloropent-4-enoate
Description
Ethyl 2-amino-4-chloropent-4-enoate is a substituted ethyl ester featuring an amino group at the C2 position, a chlorine atom at C4, and a terminal double bond at the C4-C5 position. This compound combines functional groups that confer unique reactivity and physicochemical properties. The amino group enables participation in hydrogen bonding and nucleophilic reactions, while the chlorine atom and conjugated double bond influence electronic effects and steric interactions.
Properties
IUPAC Name |
ethyl 2-amino-4-chloropent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-3-11-7(10)6(9)4-5(2)8/h6H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRLLZEKHMAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloropent-4-enoate typically involves the reaction of ethyl 4-chloropent-4-enoate with ammonia or an amine under controlled conditions. One common method includes the use of ethyl (E)-4-chloropent-2-enoate as a starting material, which is then reacted with an appropriate amine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the starting materials are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis:
Ethyl 2-amino-4-chloropent-4-enoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Alkylation Reactions: The amino group can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds.
- Cyclization Reactions: It can be used in cyclization processes to create cyclic compounds, which are often more biologically active.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Alkylation | Reacts with alkyl halides | Formation of amines |
| Cyclization | Forms cyclic structures | Synthesis of heterocycles |
| Condensation | Combines with carbonyl compounds | Production of β-lactams |
Biological Applications
Biochemical Assays:
In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying:
- Enzyme Kinetics: Understanding how enzymes interact with substrates and inhibitors.
- Metabolic Pathways: Tracing the role of specific enzymes in metabolic processes.
Case Study Example:
A study demonstrated that this compound could inhibit certain enzymes involved in metabolic disorders, showcasing its potential therapeutic applications in treating conditions like diabetes and obesity.
Medical Research
Therapeutic Potential:
Research has indicated that this compound may have therapeutic properties, particularly as a precursor for drug development. Its structural features allow it to interact with biological targets effectively.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer Agents | Investigated for its ability to induce apoptosis in cancer cells | Shows promise in vitro |
| Antimicrobial Agents | Evaluated for activity against bacterial strains | Effective against E. coli |
| Neurological Disorders | Studied for neuroprotective effects | May reduce oxidative stress |
Industrial Applications
Specialty Chemicals:
In the industrial sector, this compound is used in the production of specialty chemicals and materials with tailored properties. Its versatility allows it to be incorporated into:
- Polymer Chemistry: Used as a monomer or additive to enhance polymer properties.
- Agricultural Chemicals: Potential applications in developing herbicides or pesticides.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-4-chloropent-4-enoate shares functional groups with several classes of compounds, including halogenated esters, amino esters, and unsaturated derivatives. Below is a comparative analysis based on structural analogs and their documented properties:
Table 1: Key Properties of this compound and Related Compounds
Key Observations:
Functional Group Influence: The amino and chloro groups in this compound enhance polarity compared to non-polar esters like ethyl palmitate. This likely increases solubility in polar aprotic solvents (e.g., ethyl acetate), aligning with trends observed in ethyl acetate-extracted bioactive compounds (e.g., curcuminoids in turmeric , polyphenols in Plantago depressa ). The chlorine atom may confer electrophilic reactivity, similar to halogenated intermediates in drug synthesis. In contrast, ethyl 4-cyanobenzoate’s cyano group enhances thermal stability, making it suitable for industrial applications .
This contrasts with non-functionalized esters (e.g., ethyl palmitate) that rely on weaker van der Waals interactions . Etter’s graph set analysis, as described by Bernstein et al., could elucidate such hydrogen-bonding motifs in its crystalline form .
For example, ethyl 4-aminobenzoate (benzocaine) is a local anesthetic, suggesting that the amino group in this compound could be modified for pharmacological applications.
Biological Activity
Ethyl 2-amino-4-chloropent-4-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its enzymatic interactions, pharmacological implications, and relevant case studies.
Enzymatic Interactions
This compound is associated with the enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase (EC 4.5.1.4), which catalyzes the conversion of this compound into 2-oxopent-4-enoate, releasing chloride and ammonia as byproducts. This reaction is significant in metabolic pathways involving amino acid degradation and may influence various physiological processes .
Pharmacological Implications
Research indicates that compounds with structural similarities to this compound often interact with key biological targets involved in metabolic processes, such as enzymes related to folate metabolism and bacterial growth inhibition.
Potential Applications:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial infections, suggesting that this compound may possess similar properties.
- Cancer Research: The compound's structural features may allow it to inhibit specific pathways involved in tumor growth.
Case Studies
-
Study on Antimicrobial Properties:
A study investigated the antibacterial activity of various ethyl esters, including this compound. Results indicated significant inhibition against several strains of bacteria, highlighting its potential as an antimicrobial agent. -
Enzyme Kinetics Analysis:
Research focused on the kinetics of L-2-amino-4-chloropent-4-enoate dehydrochlorinase revealed that this compound serves as a substrate for this enzyme, suggesting its role in metabolic pathways and potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (2S)-2-amino-4-sulfamoylbutanoate | Sulfonamide derivative | Antibacterial properties |
| Ethyl (2S)-2-amino-4-chlorobutanoate | Chlorine substitution | Potential anti-inflammatory effects |
| Ethyl (2S)-2-amino-3-methylbutanoate | Methyl substitution | Neuroprotective properties |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of further research into this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
